ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of thiochromene derivatives This compound is characterized by the presence of a fluorine atom, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiochromene Core: The thiochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxythiophenol derivative, under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Piperidine Ring: The piperidine ring can be constructed through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Various substituted derivatives
Hydrolysis: Carboxylic acid derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and thiochromene core play a crucial role in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 1-(6-fluoro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Fluoroquinolones: Known for their antibacterial activity, these compounds share the presence of a fluorine atom and a heterocyclic core.
Thiochromene Derivatives: Compounds with similar thiochromene cores but different substituents, which may exhibit varying biological activities.
Piperidine Derivatives: Compounds with piperidine rings that are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
ethyl 1-(6-fluoro-4-oxothiochromen-3-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-2-22-17(21)11-5-7-19(8-6-11)14-10-23-15-4-3-12(18)9-13(15)16(14)20/h3-4,9-11H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJVXEKCQPGUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CSC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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